Tigloylgomisin O
Overview
Description
Tigloylgomisin O is a dibenzocyclooctadiene lignan compound derived from the fruits of Schisandra chinensis, a traditional Chinese medicinal plant. This compound is known for its unique chemical structure and various biological activities, including potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tigloylgomisin O can be synthesized through the extraction of Schisandra chinensis fruits. The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The plant material is subjected to high-pressure liquid chromatography-diode array detector (HPLC-DAD) methods to isolate and purify the compound .
Industrial Production Methods: Industrial production of this compound involves cultivating Schisandra chinensis in controlled environments. The plant cultures are maintained on Murashige and Skoog (MS) medium supplemented with growth regulators like 6-benzyladenine and 1-naphthaleneacetic acid . The lignans are then extracted from the biomass using methanolic extracts and quantified using high-performance liquid chromatography with diode array detection (HPLC-DAD) and liquid chromatography with diode array detection and electrospray ionization mass spectrometry (LC-DAD-ESI-MS) methods .
Chemical Reactions Analysis
Types of Reactions: Tigloylgomisin O undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Tigloylgomisin O has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the structure-activity relationships of dibenzocyclooctadiene lignans . In biology, it is investigated for its potential antioxidant, anti-inflammatory, and anticancer properties . In medicine, this compound is studied for its hepatoprotective and neuroprotective effects . Additionally, it has applications in the cosmetics and food industries due to its beneficial properties .
Mechanism of Action
The mechanism of action of Tigloylgomisin O involves its ability to modulate various molecular targets and pathways. It exerts its effects by triggering apoptosis, arresting the cell cycle, inducing oxidative stress, modulating autophagy, and disrupting essential signaling pathways such as MAPK, PI3K/Akt, and NF-κB . These mechanisms contribute to its potential anticancer properties and other therapeutic effects .
Comparison with Similar Compounds
Similar compounds include schisandrin, gomisin A, gomisin N, and angeloylgomisin H . Compared to these compounds, Tigloylgomisin O is unique due to its specific molecular structure and the presence of a tigloyl group, which contributes to its distinct biological activities .
Conclusion
This compound is a significant compound with diverse applications in scientific research and industry. Its unique chemical structure and biological activities make it a valuable subject of study for potential therapeutic applications.
Properties
IUPAC Name |
[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9+/t15-,16-,23+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKFSXFJGNZAER-VDJLVHAZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@H](CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130855-74-2 | |
Record name | Tigloylgomisin O | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIGLOYLGOMISIN O | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48F9D29682 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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